![molecular formula C12H13N3O4 B5695544 N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine
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Description
N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine is a compound of interest in the field of organic chemistry, particularly in the synthesis of peptides and related organic compounds.
Synthesis Analysis
The synthesis of compounds related to this compound often involves the formation of quinoxaline heterocycles. This process typically includes the condensation between an α-dicarbonyl compound and a β-(3,4-diaminophenyl)alanine residue, immobilized on a solid support (Staszewska, Stefanowicz, & Szewczuk, 2005).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a quinoxaline heterocycle, which is a key feature in their chemical behavior and properties. The structure can be influenced by factors like hydrogen bonding interactions, as observed in similar compounds (Albert, Jansen, Jakobi, & Steckhan, 1998).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, largely due to the reactivity of the quinoxaline ring. They can form stable complexes with certain metal ions and are involved in various bond formation processes, such as C-N and C-O bond formation (Iqbal, Tangellamudi, Dulla, & Balasubramanian, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For example, the arrangement of the carbonyl group and the amine function can affect these properties (Albert et al., 1998).
Chemical Properties Analysis
The chemical properties, such as acidity or basicity, reactivity towards other chemical agents, and stability, are defined by the structural components of the molecule. For instance, the quinoxaline ring imparts specific chemical behaviors, such as the formation of complexes with metal ions and the influence on spectroscopic properties (Milewska et al., 2005).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine are the Bromodomain and Extra-Terminal proteins (BETs) , particularly BRD4 . These proteins play crucial roles in various diseases including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
This compound interacts with its targets by inhibiting the BETs . This inhibition results in significant transcriptional down-regulation of c-Myc , a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation.
Biochemical Pathways
The compound affects the c-Myc pathway . By inhibiting BETs, it effectively blocks c-Myc expression in various diseases such as multiple myeloma, Burkitt’s lymphoma, and mixed lineage leukemia .
Result of Action
The inhibition of BETs by this compound leads to the down-regulation of c-Myc . This results in the suppression of cell proliferation and induction of apoptosis, thereby exerting anti-tumor effects .
properties
IUPAC Name |
3-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-10-7-15(12(19)13-6-5-11(17)18)9-4-2-1-3-8(9)14-10/h1-4H,5-7H2,(H,13,19)(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXAXSKLJIKLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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